An In-depth Technical Guide to 5-(Dimethylamino)hexan-1-ol: Chemical Properties and Structure
An In-depth Technical Guide to 5-(Dimethylamino)hexan-1-ol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-(Dimethylamino)hexan-1-ol. Due to the limited availability of experimental data for this specific isomer, this document leverages data from structurally related compounds to provide estimations and context for its chemical behavior.
Chemical Structure and Identification
5-(Dimethylamino)hexan-1-ol is an amino alcohol with a six-carbon backbone. A hydroxyl group is attached to the first carbon (C1), and a dimethylamino group is attached to the fifth carbon (C5). This bifunctional nature, possessing both a basic tertiary amine and a primary alcohol, dictates its chemical reactivity and physical properties.
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IUPAC Name: 5-(Dimethylamino)hexan-1-ol
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Molecular Formula: C₈H₁₉NO
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Canonical SMILES: CC(N(C)C)CCCCO
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InChI Key: (Inferred) A unique identifier will be generated upon experimental characterization.
The structural representation of 5-(Dimethylamino)hexan-1-ol is depicted in the diagram below.
Caption: 2D structure of 5-(Dimethylamino)hexan-1-ol.
Physicochemical Properties
| Property | 1-(Dimethylamino)hexan-1-ol | 6-(Dimethylamino)hexan-1-ol | 5-(Dimethylamino)hexan-1-ol (Estimated) |
| Molecular Weight | 145.24 g/mol [1] | 145.25 g/mol [2] | ~145.25 g/mol |
| Molecular Formula | C₈H₁₉NO[1] | C₈H₁₉NO[2][3] | C₈H₁₉NO |
| Boiling Point | Not available | 117°C[2] | ~115-125°C |
| Density | Not available | Not available | ~0.8-0.9 g/mL |
| Solubility | Soluble in polar solvents (inferred) | Soluble in polar solvents[3] | Soluble in polar solvents |
| Appearance | Not available | Colorless to pale yellow liquid[3] | Likely a colorless to pale yellow liquid |
| CAS Number | Not available | 1862-07-3[2][3] | Not available |
It is anticipated that 5-(Dimethylamino)hexan-1-ol would be a liquid at room temperature with a relatively low viscosity, similar to its isomers[3]. Its amphipathic nature, with a polar alcohol head and a more hydrophobic alkyl chain containing a basic nitrogen, suggests some solubility in both aqueous and organic media[4].
Synthesis and Purification
While a specific, optimized synthesis for 5-(Dimethylamino)hexan-1-ol is not documented, a plausible and common method for its preparation would be reductive amination. This versatile one-pot reaction is widely used for the synthesis of amines[4].
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Reaction Setup: To a solution of 5-oxohexan-1-ol (the corresponding ketone) in a suitable solvent such as methanol or dichloromethane, add one equivalent of dimethylamine.
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Imine Formation: The mixture is stirred at room temperature to facilitate the formation of the intermediate iminium ion.
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Reduction: A reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
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Workup: The reaction is quenched by the slow addition of water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
The logical workflow for this synthesis is outlined below.
Caption: Synthetic workflow for 5-(Dimethylamino)hexan-1-ol.
An alternative purification strategy for this amino alcohol involves its conversion to a solid salt[4].
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Salt Formation: The crude liquid amino alcohol is dissolved in a suitable solvent and treated with an acid, such as hydrochloric acid, to form the corresponding ammonium salt, which is often a crystalline solid.
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Recrystallization: The impure salt is then recrystallized from an appropriate solvent system. The choice of solvent is determined by testing the solubility of the salt at both room and elevated temperatures.
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Isolation: The purified salt crystals are isolated by vacuum filtration, washed with a small amount of cold solvent, and dried.
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Liberation of Free Base: The pure salt can then be treated with a base to regenerate the purified free amino alcohol.
Potential Applications and Reactivity
The dual functionality of 5-(Dimethylamino)hexan-1-ol makes it a versatile building block in organic synthesis and potentially in drug development.
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The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and conversion to a leaving group for nucleophilic substitution[4].
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The tertiary amino group imparts basicity to the molecule and can be protonated to form a cation, making its properties pH-responsive. It can also act as a nucleophile or be involved in coordination with metal centers[4].
Given the biological activity of related amino alcohols, 5-(Dimethylamino)hexan-1-ol could be investigated as a lysosomotropic agent or a choline uptake inhibitor, areas where its isomer 6-(dimethylamino)-1-hexanol has shown promise[3][4]. Its structure may also be relevant in the synthesis of surfactants and as an intermediate for pharmaceuticals[3].
Spectroscopic Data
While experimental spectra for 5-(Dimethylamino)hexan-1-ol are not available, predicted spectroscopic characteristics would include:
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¹H NMR: Signals corresponding to the two methyl groups of the dimethylamino function, a multiplet for the proton on the chiral center at C5, and signals for the methylene groups of the hexanol chain, including a characteristic signal for the methylene group attached to the hydroxyl group.
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¹³C NMR: Eight distinct carbon signals, including two for the methyl groups on the nitrogen, and six for the hexanol backbone.
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IR Spectroscopy: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretching of the alcohol, and C-H stretching vibrations around 2850-3000 cm⁻¹.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of water, methyl groups, or cleavage adjacent to the nitrogen atom.
Researchers can find experimental spectral data for related compounds in databases such as the NIST WebBook and SpectraBase, which may aid in the characterization of 5-(Dimethylamino)hexan-1-ol[5][6].
Safety and Handling
Specific safety data for 5-(Dimethylamino)hexan-1-ol is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It may be harmful if ingested or inhaled, and direct contact with skin and eyes should be avoided[3].
This document serves as a foundational guide to the chemical properties and structure of 5-(Dimethylamino)hexan-1-ol, providing a starting point for researchers and developers interested in this compound. All data presented for related isomers should be considered as estimations for the title compound, and experimental verification is highly recommended.
References
- 1. 1-(Dimethylamino)hexan-1-ol | C8H19NO | CID 22725888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Dimethylamino-1-hexanol 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 6-Dimethylamino-1-hexanol | 1862-07-3 | Benchchem [benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 1-Hexanol, 5-methyl- [webbook.nist.gov]




